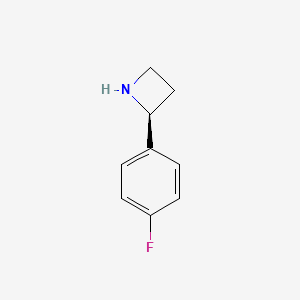

(S)-2-(4-Fluorophenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

(2S)-2-(4-fluorophenyl)azetidine |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2/t9-/m0/s1 |

InChI Key |

LWSFAJGOENYINQ-VIFPVBQESA-N |

Isomeric SMILES |

C1CN[C@@H]1C2=CC=C(C=C2)F |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Stereochemical Aspects and Control in S 2 4 Fluorophenyl Azetidine Synthesis

Diastereoselective Synthesis of Azetidine (B1206935) Derivatives

The diastereoselective synthesis of 2,3-disubstituted or 2,4-disubstituted azetidines is a cornerstone for creating complex molecular architectures with well-defined three-dimensional structures. Various strategies have been developed that favor the formation of one diastereomer over another.

A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of 2-arylazetidines from simple starting materials. acs.orgsemanticscholar.org This method involves the kinetically controlled formation of the strained four-membered ring, which proceeds with high diastereoselectivity. acs.orgsemanticscholar.org Spectroscopic analysis of the products confirms that the substituents at the 2 and 3 positions of the azetidine ring are situated in a trans geometry. acs.orgsemanticscholar.org This stereochemical outcome is often favored in kinetically controlled cyclization reactions to minimize steric interactions in the transition state. acs.org

In certain cases, the choice of reactants and reaction conditions can lead to the formation of multiple diastereomers. For instance, in the synthesis of a product where a benzyl (B1604629) substitution was present, two diastereomers were formed in a 5:1 ratio, which were separable by column chromatography. acs.org

The relative orientation of substituents on the azetidine ring, designated as cis or trans, is a critical aspect of stereochemical control. The outcome is often dictated by the synthetic route and the reaction mechanism.

In many intramolecular cyclization reactions to form azetidines, the trans isomer is the thermodynamically or kinetically favored product. acs.orgsemanticscholar.org For example, a method employing a lithium diisopropylamide (LDA) and potassium tert-butoxide superbase for the cyclization of N-(oxiranylmethyl)benzylamine derivatives exclusively yields azetidines with a trans relationship between the substituents at positions 2 and 3. acs.orgsemanticscholar.org This high stereoselectivity is attributed to a transition state that minimizes steric hindrance. acs.org

Conversely, specific strategies can be employed to selectively access the cis isomer. Directed C(sp³)–H arylation represents a powerful method for creating substituted azetidines. acs.org By choosing the appropriate conditions for removing the directing group, it is possible to selectively obtain either the cis or trans product. acs.org For example, cleavage of an 8-aminoquinoline (B160924) directing group from a Boc-protected azetidine derivative using LiOH/H₂O₂ proceeds with retention of stereochemistry to yield the cis product. acs.org In contrast, treatment with NaOH/EtOH at high temperatures affords the trans isomer, demonstrating that the final stereochemistry can be deliberately controlled post-cyclization. acs.org

The Staudinger [2+2] cycloaddition between ketenes and imines is a classic method for synthesizing β-lactams (azetidin-2-ones), which are precursors to azetidines. mdpi.com The stereochemical outcome of this reaction is highly dependent on the substrates and reaction conditions. For instance, the reaction of aryloxyacetic acids with certain heteroaryl-substituted imines can yield cis-β-lactam hybrids with high selectivity. mdpi.com In other cases, mixtures of cis and trans isomers are obtained, and the ratio can be influenced by factors such as solvent and the electronic properties of the imine. mdpi.com The relative stereochemistry is typically determined by analyzing the coupling constants between the protons at C3 and C4 in ¹H NMR spectra. mdpi.com

Table 1: Conditions for Selective cis/trans Isomer Formation

| Target Isomer | Precursor/Intermediate | Reagents/Conditions | Outcome | Reference |

| cis | C3-arylated, N-(8-aminoquinoline)azetidine | 1. Boc₂O2. LiOH/H₂O₂ | Retention of stereochemistry | acs.org |

| trans | C3-arylated, N-(8-aminoquinoline)azetidine | 1. Boc₂O (mono-protection)2. NaOH/EtOH, 110 °C | Inversion of stereochemistry | acs.org |

| trans | N-(oxiranylmethyl)benzylamine derivative | LiDA-KOR superbase, THF, -78 °C | Diastereoselective cyclization | acs.orgsemanticscholar.org |

| cis | D-Mannitol derived imine | Benzyloxyacetyl chloride, Et₃N, RT | Exclusive formation of cis isomer | mdpi.com |

Enantiomeric Purity and Chiral Resolution Techniques

For applications requiring a single enantiomer, such as (S)-2-(4-Fluorophenyl)azetidine, achieving high enantiomeric purity is essential. This is accomplished either through asymmetric synthesis, where one enantiomer is formed preferentially, or by resolving a racemic mixture.

Chiral resolution is a common technique used to separate enantiomers. jsmcentral.org This can be achieved by several methods, including the formation of diastereomeric salts or derivatives, and chiral chromatography. researchgate.nettcichemicals.com

Reaction Mechanisms and Reactivity Studies of S 2 4 Fluorophenyl Azetidine

Elucidation of Azetidine (B1206935) Ring Formation Mechanisms

The synthesis of the azetidine ring is a cornerstone of its chemistry, with various mechanistic pathways contributing to its formation. These routes are often influenced by the choice of reagents, catalysts, and reaction conditions.

Mechanistic Pathways of Intramolecular Cyclizations

Intramolecular cyclization is a primary strategy for constructing the azetidine ring. This typically involves the nucleophilic attack of a nitrogen atom on a carbon atom within the same molecule, displacing a leaving group. The formation of the four-membered ring is often in competition with the formation of larger, more thermodynamically stable rings, such as pyrrolidines. acs.orgresearchgate.net However, under kinetically controlled conditions, the formation of the azetidine ring can be favored. acs.orgresearchgate.net

A common approach involves the cyclization of γ-amino alcohols or their derivatives. clockss.orgresearchgate.net For instance, the treatment of N-substituted benzylamines containing an oxiranylmethyl group with a strong base like lithium diisopropylamide (LDA) and potassium tert-butoxide can lead to the regio- and diastereoselective formation of the azetidine ring. acs.org The reaction proceeds through deprotonation at the benzylic position, followed by an intramolecular nucleophilic attack on the epoxide ring. acs.org The presence of an electron-withdrawing fluorine atom on the phenyl ring can influence the acidity of the benzylic protons and the subsequent cyclization efficiency. acs.org

Role of Metal Catalysis in Reaction Mechanisms

Metal catalysis plays a pivotal role in modern synthetic methods for azetidine ring formation, often enabling reactions that are otherwise difficult or inefficient. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for synthesizing functionalized azetidines. rsc.org This process involves the formation of a palladium-nitrenoid intermediate which then undergoes C-H insertion to form the azetidine ring. rsc.org One proposed mechanism involves the oxidative addition of an N-acyloxycarbamate to a Pd(0) catalyst, followed by C-H activation and reductive elimination to furnish the azetidine product. rsc.org

Another significant metal-catalyzed approach is the rhodium-catalyzed carbene insertion into an N-H bond. acs.org This method has been instrumental in the synthesis of azetidine-2-carboxylic acid derivatives. acs.org Copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides also provide a route to functionalized azetidines under mild conditions. organic-chemistry.org Furthermore, synergistic bimetallic catalysis, for instance using palladium and a Lewis acid, has been explored for the synthesis of related nitrogen heterocycles, suggesting potential applicability to azetidine synthesis. mdpi.com

Radical and Ionic Pathways in Azetidine Synthesis

While ionic pathways, particularly those involving nucleophilic substitution, are common in azetidine synthesis, radical pathways also offer viable routes. Radical cyclizations can be initiated by various methods, including the use of radical initiators or photoredox catalysis. pageplace.de For example, the intramolecular cyclization of N-allyl-α-chloro-α-phenylacetamides can proceed via a radical mechanism to form azetidin-2-ones, which can then be reduced to the corresponding azetidines.

Ionic mechanisms are prevalent in the intramolecular cyclization of γ-haloamines and related substrates. clockss.org The formation of an azetidinium ion intermediate is a key step in many ring-opening reactions and can also be a transient species in certain ring-formation processes. The stability of carbocationic intermediates, which can be influenced by substituents on the aromatic ring, plays a crucial role in the regioselectivity of these reactions. magtech.com.cn For instance, the presence of an aryl group at the 2-position can stabilize a positive charge at that carbon, influencing the pathway of both ring-formation and ring-opening reactions. magtech.com.cn

Strain-Driven Reactivity of the Azetidine Ring System

The reactivity of azetidines is largely governed by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This inherent strain makes the four-membered ring susceptible to cleavage under various conditions, providing a driving force for a range of chemical transformations. rsc.orgrsc.org While more stable than the highly strained aziridines, azetidines are significantly more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.orgrsc.org This unique balance of stability and reactivity allows for controlled manipulation of the azetidine ring. rsc.orgrsc.org

The presence of the 4-fluorophenyl group at the 2-position of (S)-2-(4-Fluorophenyl)azetidine introduces electronic effects that modulate the ring's reactivity. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring and the adjacent benzylic carbon, impacting the facility of both nucleophilic and electrophilic attack.

Factors Influencing Ring Opening Reactions

The opening of the azetidine ring is a synthetically valuable transformation that leads to the formation of functionalized acyclic amines. clockss.org Several factors dictate the ease and regioselectivity of these reactions.

Electronic Effects: The electronic nature of substituents on both the nitrogen and the carbon atoms of the ring plays a critical role. magtech.com.cn For 2-arylazetidines, the aryl group can stabilize a developing positive charge at the C2 position, making this bond more susceptible to cleavage, especially under acidic conditions or upon activation of the nitrogen atom. magtech.com.cnacs.org Unsaturated groups like aryl, alkenyl, or cyano at the 2-position promote cleavage of the C2-N bond due to their ability to stabilize transition states or intermediates through conjugation. magtech.com.cn

Nature of the Nucleophile and Electrophile: Ring opening is often initiated by the activation of the nitrogen atom, making it a better leaving group. This can be achieved through protonation with Brønsted acids, coordination to Lewis acids, or quaternization to form an azetidinium salt. clockss.orgmagtech.com.cn The subsequent nucleophilic attack can occur at either the C2 or C4 position. Strong or sterically bulky nucleophiles may favor attack at the less substituted C4 position. magtech.com.cn In contrast, in reactions where an intermediate with significant carbocationic character is formed, the nucleophile will preferentially attack the more substituted and electronically stabilized C2 position. acs.orgrsc.orgsemanticscholar.org

Stereochemistry: The stereochemistry of the substituents on the azetidine ring can also influence the outcome of ring-opening reactions. For instance, in the ring opening of enantiomerically enriched 2-arylazetidines, the stereochemical course of the reaction (retention or inversion of configuration) depends on the reaction mechanism, which can range from a pure SN2 pathway to one with significant SN1 character. acs.orgiitk.ac.in

Regioselectivity in Azetidine Functionalization

The functionalization of pre-formed azetidine rings is a key strategy for accessing a diverse range of derivatives. The regioselectivity of these reactions is a crucial aspect, determining which position on the azetidine ring or its substituents is modified.

For this compound, functionalization can occur at several sites: the nitrogen atom, the C3 or C4 positions of the azetidine ring, or the aromatic ring. The directing effects of the existing substituents play a paramount role in determining the site of reaction.

Functionalization of the Aromatic Ring: The azetidine ring itself can act as an ortho-directing group in the functionalization of the attached aryl ring. nih.gov This has been demonstrated in the regioselective lithiation of 2-arylazetidines at the ortho position of the aromatic ring, followed by quenching with various electrophiles. nih.govthieme-connect.com The coordinating ability of the azetidine nitrogen is believed to be responsible for this directing effect. nih.gov The presence of the fluorine atom in this compound, being an inductively electron-withdrawing but ortho-, para-directing group, will also influence the regioselectivity of electrophilic aromatic substitution on the phenyl ring.

Functionalization of the Azetidine Ring: The regioselectivity of functionalization on the azetidine ring itself is often dictated by the nature of the N-substituent. thieme-connect.comrsc.org For instance, in the lithiation of 2-arylazetidines, an N-alkyl group typically directs lithiation to the ortho position of the aryl ring, whereas an N-Boc (tert-butoxycarbonyl) group can promote deprotonation at the α-benzylic position (the C2 of the azetidine ring). thieme-connect.comrsc.org This switch in regioselectivity highlights the importance of the electronic and steric properties of the nitrogen substituent. thieme-connect.comrsc.org

The following table provides a summary of key research data related to the synthesis and reactivity of this compound and related compounds.

| Reaction Type | Key Features | Influencing Factors | Reference |

| Intramolecular Cyclization | Kinetically controlled formation of the four-membered ring. | Base, leaving group, substrate stereochemistry. | acs.orgresearchgate.net |

| Metal-Catalyzed Ring Formation | Enables efficient synthesis via C-H amination or carbene insertion. | Catalyst (Pd, Rh, Cu), ligands, reaction conditions. | organic-chemistry.orgrsc.orgacs.org |

| Ring Opening | Driven by ring strain; leads to acyclic amines. | N-activation (acid, Lewis acid), nucleophile strength, electronic effects of substituents. | clockss.orgmagtech.com.cnacs.org |

| Regioselective Functionalization | Site-selective modification of the aryl or azetidine ring. | Directing effect of the azetidine ring, N-substituent, electronic nature of aryl substituents. | nih.govthieme-connect.comrsc.org |

Transformation and Rearrangement Reactions of Azetidines

The strained four-membered ring of azetidines, including this compound, is the origin of their unique reactivity, making them valuable intermediates in organic synthesis. This ring strain, estimated to be around 25.4 kcal/mol, is intermediate between that of highly reactive aziridines and more stable pyrrolidines, allowing for controlled ring-opening and transformation reactions under specific conditions. rsc.org These transformations often lead to the formation of other important nitrogen-containing heterocyclic systems or functionalized acyclic amines. iitk.ac.inresearchgate.net

One significant class of transformations involves the acid-mediated ring expansion of 2-arylazetidine derivatives. For instance, 2-ester-2-arylazetidine carbamates can undergo a rapid ring expansion in the presence of Brønsted acids to yield 6,6-disubstituted 1,3-oxazinan-2-ones. nih.govacs.orgfigshare.com This reaction proceeds through the formation of a carbocation intermediate upon the opening of the azetidine ring, a process facilitated by the stabilizing effect of the aryl substituent. acs.org The reaction is notable for its high efficiency, with yields of up to 96%, and its tolerance for a wide range of both electron-donating and electron-withdrawing substituents on the aryl ring. acs.orgfigshare.com

Another important rearrangement pathway for 2-aryl-N-tosylazetidines is the Lewis acid-mediated ring-opening rearrangement. In the presence of a Lewis acid like copper(II) triflate (Cu(OTf)₂), these azetidines can rearrange to form (E)-allylamines in high yields and with excellent enantiomeric purity. iitk.ac.in This transformation highlights the utility of activated azetidines in accessing synthetically valuable chiral amines. iitk.ac.in

Isomerization Pathways to Pyrrolidines

A well-documented transformation for 2-substituted azetidines is the isomerization to the thermodynamically more stable five-membered pyrrolidine ring system. bham.ac.uknih.gov This ring expansion is often observed under thermal or acidic conditions. bham.ac.ukresearchgate.net

A common method to achieve this involves the iodine-mediated cyclization of homoallylamines, which first yields 2-(iodomethyl)azetidine derivatives. nih.govresearchgate.net Subsequent heating of these iodo-azetidines triggers an isomerization to the corresponding 3-iodopyrrolidines with complete stereocontrol. nih.gov The proposed mechanism for this thermal rearrangement involves the formation of an intermediate aziridinium (B1262131) ion, which then undergoes ring expansion. researchgate.net The reaction temperature is a critical factor; at room temperature, the azetidine derivative is the major product, whereas increasing the temperature to around 50 °C favors the formation of the pyrrolidine. researchgate.net

While the direct isomerization of this compound itself is not explicitly detailed in these studies, the principles governing the rearrangement of analogous 2-arylazetidines are directly applicable. The presence of the 4-fluorophenyl group at the C2 position is expected to influence the stability of the intermediates and the reaction kinetics but not the fundamental pathway of the isomerization.

| Starting Material Class | Reagent/Condition | Product Class | Key Findings | Reference(s) |

| 2,4-disubstituted iodo-azetidines | Heat | cis-pyrrolidines | Isomerization proceeds with complete stereocontrol via a proposed aziridinium ion intermediate. | nih.gov |

| Homoallylamines | Iodine, followed by heat (50 °C) | 3-iodopyrrolidines | Temperature increase switches selectivity from azetidine formation (at 20 °C) to pyrrolidine formation. | researchgate.net |

| cis-2,4-azetidines | Silica (B1680970) gel (acid-catalyzed) | Pyrrolidines | Partial acid-catalyzed isomerization can occur during purification on silica gel. | bham.ac.uk |

Reactivity with Electrophilic and Nucleophilic Reagents

The reactivity of the azetidine ring is characterized by its susceptibility to attack by both electrophiles and nucleophiles. The nitrogen atom, being a Lewis base, readily reacts with electrophiles, while the ring strain makes the ring carbons, particularly C2 and C4, susceptible to nucleophilic attack, leading to ring-opening reactions. rsc.orgresearchgate.net

Reactivity with Electrophiles: The nitrogen atom of this compound can act as a nucleophile, allowing for reactions such as acylation. evitachem.com For example, it can be acylated with reagents like 2-furoic acid to introduce a furoyl group onto the nitrogen, forming 2-(4-fluorophenyl)-1-(2-furoyl)azetidine. evitachem.com This reaction is a common strategy to modify the properties of the azetidine scaffold or to install a protecting group. evitachem.com Furthermore, strategies for electrophilic azetidinylation, using reagents like azetidinyl trichloroacetimidates, allow for the direct attachment of the azetidine ring to various nucleophiles, highlighting the electrophilic potential of activated azetidine derivatives. rsc.org

Reactivity with Nucleophiles: Ring-opening reactions of 2-arylazetidines with nucleophiles are a powerful tool for generating functionalized γ-amino alcohols, amines, and other derivatives. rsc.org These reactions are typically promoted by activating the nitrogen atom with an electron-withdrawing group (e.g., tosyl, Boc) and using an acid catalyst. rsc.orgiitk.ac.in The regioselectivity of the attack often favors the C2 position due to the stabilization of the resulting carbocationic intermediate by the adjacent aryl group. rsc.org

Several types of nucleophiles have been successfully employed in the ring-opening of 2-arylazetidines:

Thiols: In the presence of a chiral phosphoric acid catalyst, thiols can open the azetidine ring in an enantioselective desymmetrization process. rsc.org

Organotrifluoroborates: Vinyl, alkynyl, and aryl groups can be introduced by reacting N-tosyl-2-arylazetidines with organotrifluoroborates under mild, transition-metal-free conditions. rsc.org

Aromatic Nucleophiles: Lewis acid-promoted Friedel-Crafts reactions with aromatic compounds lead to C-C bond formation via cleavage of the azetidine N-C bond. rsc.org

Fluoride: The use of Olah's reagent (pyridine-HF) provides a method for the synthesis of γ-fluorinated amines through the regioselective ring-opening of 2-arylazetidines. rsc.org

Halides, nitriles, and alcohols: These nucleophiles have been shown to open enantiopure 2-aryl-N-tosylazetidines, proceeding via an Sₙ2 pathway to yield nonracemic products. iitk.ac.in

| Azetidine Substrate | Reagent(s) | Product Type | Reaction Type | Reference(s) |

| 2-Aryl-N-tosylazetidines | Organotrifluoroborates, LiClO₄, (n-Bu)₄NHSO₄ | γ-Substituted amines | Nucleophilic Ring-Opening | rsc.org |

| 2-Aryl-N-tosylazetidines | Aromatic nucleophiles, Lewis Acid | γ-Aryl-γ-amino compounds | Friedel-Crafts Alkylation | rsc.org |

| 2-Arylazetidines | Pyridine-HF (Olah's reagent) | γ-Fluorinated amines | Nucleophilic Ring-Opening | rsc.org |

| 2-Aryl-N-tosylazetidines | Halides, Nitriles, Alcohols, Lewis Acid | Functionalized γ-amino compounds | Nucleophilic Ring-Opening (Sₙ2) | iitk.ac.in |

| This compound | 2-Furoic acid or acyl chloride | N-Acylated azetidine | N-Acylation (Electrophilic attack on N) | evitachem.com |

Spectroscopic and Structural Elucidation of S 2 4 Fluorophenyl Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including (S)-2-(4-fluorophenyl)azetidine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) is crucial for determining the connectivity of protons within a molecule. In the context of this compound derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the azetidine (B1206935) ring and the fluorophenyl group provide valuable structural information.

For instance, in a study of tert-butyl 2'-(4-fluorophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate, the protons of the 4-fluorophenyl group exhibit characteristic signals. The two protons ortho to the fluorine atom appear as a doublet of doublets at δ 8.45 ppm with coupling constants J = 8.8 and 5.7 Hz, while the two protons meta to the fluorine resonate as a triplet at δ 7.36 ppm with a coupling constant J = 8.8 Hz. nih.govmdpi.com The protons on the azetidine ring also show distinct signals, with the two methylene (B1212753) groups appearing as doublets at δ 4.29 ppm (J = 10.0 Hz) and δ 4.15 ppm (J = 9.7 Hz). nih.govmdpi.com

In another example, for 2-(4-Fluorophenyl)-1-tosylaziridine, the protons on the aromatic rings and the aziridine (B145994) ring are well-resolved. beilstein-journals.org The protons of the 4-fluorophenyl group appear in the range of δ 6.96-7.21 ppm. beilstein-journals.org The methine proton of the aziridine ring shows a doublet of doublets at δ 3.75 ppm with coupling constants of J = 4.5 and 7.1 Hz. beilstein-journals.org

The analysis of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones further illustrates the utility of ¹H NMR in establishing stereochemistry, where the vicinal H3-H4 coupling constants are key indicators. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| tert-butyl 2'-(4-fluorophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate nih.govmdpi.com | DMSO-d₆ | Ar-H (ortho to F) | 8.45 (dd) | 8.8, 5.7 |

| Ar-H (meta to F) | 7.36 (t) | 8.8 | ||

| Azetidine CH₂ | 4.29 (d) | 10.0 | ||

| Azetidine CH₂ | 4.15 (d) | 9.7 | ||

| 2-(4-Fluorophenyl)-1-tosylaziridine beilstein-journals.org | CDCl₃ | Ar-H | 7.86 (d) | 8.3 |

| Ar-H | 7.34 (d) | 8.1 | ||

| Ar-H | 7.21-6.96 (m) | |||

| Aziridine CH | 3.75 (dd) | 4.5, 7.1 | ||

| Aziridine CH₂ | 2.97 (d) | 7.1 | ||

| Aziridine CH₂ | 2.35 (d) | 4.5 |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In the analysis of tert-butyl 2'-(4-fluorophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate, the carbon atoms of the 4-fluorophenyl group show characteristic signals. nih.govmdpi.com The carbon atom directly bonded to the fluorine atom (C-F) resonates at δ 163.20 and 162.84 ppm (as a doublet due to C-F coupling), while the other aromatic carbons appear at δ 130.77, 130.65, 130.30, 116.31, and 116.02 ppm. nih.govmdpi.com The carbons of the azetidine ring are observed at δ 71.31 and 63.57 ppm. nih.govmdpi.com

For a different derivative, 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide, the carbon attached to fluorine in the benzene (B151609) ring appears at δ 145.1 and 162.1 ppm. ijper.org The aliphatic carbons of the azetidine ring are found at δ 56.7 and 61.4 ppm. ijper.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| tert-butyl 2'-(4-fluorophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate nih.govmdpi.com | DMSO-d₆ | C-F | 163.20, 162.84 |

| Aromatic C | 133.69, 130.77, 130.65, 130.30, 116.31, 116.02 | ||

| Azetidine C | 71.31, 63.57 | ||

| 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide ijper.org | C-F (benzene) | 145.1, 162.1 | |

| Aromatic C-H (benzene) | 113.5, 114.5, 122.6, 130.2 | ||

| Azetidine C-H | 56.7, 61.4 |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize the environment of fluorine atoms within a molecule. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic surroundings.

For 2-(4-fluorophenyl)azetidine (B1453871) derivatives, the ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal can provide information about the electronic effects of substituents on the azetidine ring. In the case of 2-(4-fluorophenyl)-4-tosylmorpholine, a related compound, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at δ -62.6 ppm. beilstein-journals.org For a fluorinated azetidine derivative studied by stereoselective functionalization, the ¹⁹F NMR spectrum in CDCl₃ displayed a signal at -115.46 ppm. uni-muenchen.de The chemical shifts are typically referenced to a standard such as CFCl₃. ucsb.educolorado.edu

Table 3: Representative ¹⁹F NMR Data for Fluorinated Azetidine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(4-Fluorophenyl)-4-tosylmorpholine beilstein-journals.org | CDCl₃ | -62.6 |

| (2S,3S)-2-(cyclopropyl(4-fluorophenyl)(hydroxy)methyl)-3-phenylazetidin-1-yl)(2,2-dimethylpropyl)methanethione uni-muenchen.de | CDCl₃ | -115.46 (tt, J = 8.6, 5.4 Hz) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for the complete structural assignment of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons, providing information about the stereochemistry and conformation of the molecule. ipb.pt

For example, in the structural elucidation of pyrazolo[1,5-f]phenanthridine, a complex heterocyclic system, COSY, HSQC, HMBC, and ROESY (a variant of NOESY) were employed to establish the complete structure and connectivity. ipb.pt Similarly, for azetidine derivatives, NOESY experiments have been instrumental in determining the stereochemistry by identifying strong NOE correlations between specific protons, indicating their spatial proximity. ipb.pt The regiochemistry of certain azetidine derivatives has been confirmed using ¹H-¹⁵N HMBC experiments, which reveal connectivities between protons and nitrogen atoms. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

For derivatives of this compound, key IR absorption bands include:

N-H stretching: for secondary amines, typically in the region of 3300-3500 cm⁻¹. ijper.org

C=O stretching: for carbonyl groups (e.g., in amides or ketones), which are strong and sharp, usually appearing around 1630-1820 cm⁻¹. ijper.org

C-F stretching: for the fluorophenyl group, typically in the range of 1000-1400 cm⁻¹.

Aromatic C=C stretching: which appear in the region of 1400-1600 cm⁻¹.

S=O stretching: in sulfonyl groups, which are strong and appear around 1150–1300 cm⁻¹. vulcanchem.com

For example, in a series of 3-chloro-4-oxoazetidine-1-carboxamide derivatives, characteristic IR bands were observed for N-H stretching (3360-3458 cm⁻¹), C=O stretching (1705-1718 cm⁻¹), and C-Cl stretching (743-613 cm⁻¹). ijper.org In another study of an azetidine derivative, the IR spectrum showed a N-H stretching vibration at 3314 cm⁻¹ and a C=O stretching band at 1719 cm⁻¹. mdpi.com

Table 4: Representative IR Absorption Data for this compound Derivatives

| Compound | Functional Group | Absorption Frequency (ν, cm⁻¹) |

| 3-chloro-2-(aryl)-N-(aryl)-4-oxoazetidine-1-carboxamides ijper.org | N-H Stretch | 3360-3458 |

| C=O Stretch | 1705-1718 | |

| C-Cl Stretch | 743-613 | |

| tert-butyl 3-(azetidin-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate mdpi.com | C=O Stretch | 1731, 1694 |

| 1-((2S,3S)-2-(cyclopropyl(4-fluorophenyl)(hydroxy)methyl)-3-phenylazetidin-1-yl)-2,2-dimethylpropan-1-one uni-muenchen.de | O-H Stretch | 3222 |

| C=O Stretch | 1668 | |

| C-F Stretch | 1222 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For example, the loss of the fluorophenyl group or cleavage of the azetidine ring would result in characteristic fragment ions.

In a study of tert-butyl 2'-(4-fluorophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate, HRMS (ESI) was used to confirm the molecular formula. nih.govmdpi.com The calculated m/z for the protonated molecule [C₁₉H₂₁FN₃O₃+H]⁺ was 358.1566, and the found value was 358.1568. nih.govmdpi.com For 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide, GC-MS analysis showed a molecular ion plus one peak (M+1) at m/z 349. ijper.org

Table 5: Representative Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Fragment |

| tert-butyl 2'-(4-fluorophenyl)-1H,7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]-1-carboxylate nih.govmdpi.com | HRMS (ESI) | 358.1566 ([M+H]⁺) | 358.1568 | |

| 3-chloro-2-(3-fluorophenyl)-N-(4-methoxyphenyl)-4-oxoazetidine-1-carboxamide ijper.org | GC-MS-EI | 349 ([M+1]⁺) | ||

| tert-butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate semanticscholar.org | HRMS (ESI) | 308.0830 ([M+Na]⁺) | 308.0829 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of this compound Derivatives

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule in the solid state. For chiral molecules such as this compound and its derivatives, X-ray crystallography is particularly crucial as it can establish the absolute stereochemistry of all chiral centers.

While a specific crystal structure for the parent compound, this compound, is not publicly available in crystallographic databases, extensive research has been conducted on various derivatives, providing valuable insights into the structural characteristics of this class of compounds. These studies consistently demonstrate the utility of X-ray diffraction in confirming the (S)-configuration at the C2 position of the azetidine ring and in elucidating the conformational preferences of the four-membered ring and its substituents.

Detailed crystallographic analyses of closely related this compound derivatives have been reported in the scientific literature. These studies involve the synthesis of crystalline derivatives, often as salts (e.g., hydrochlorides) or with additional functional groups that facilitate crystallization and the determination of absolute stereochemistry.

For instance, the crystal structure of a complex derivative, (2S,3R,4S)-1-(3-fluorophenyl)-4-methyl-3-[(triisopropylsilyl)oxy]azetidine-2-carboxylic acid, has been determined, unequivocally establishing the absolute configuration of its multiple stereocenters. nih.gov Although this compound features a 3-fluorophenyl group and additional substituents, the data provides a model for the stereochemical assignment of related azetidines.

In a study focused on spiro[azetidine-2,3′-indoline]-2′,4-diones, X-ray diffraction was employed to confirm the molecular structures of various derivatives, including those bearing a 1-(4-fluorophenyl) substituent on the azetidine ring. rsc.org The crystallographic data for these compounds, with CCDC deposition numbers, offer precise bond lengths and angles, defining the geometry of the azetidine ring within a more complex framework. rsc.org

The general approach to determining the absolute configuration of these chiral compounds involves the analysis of anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute stereochemistry.

The conformation of the azetidine ring in these derivatives is also a key feature revealed by X-ray crystallography. The four-membered ring is typically found to be puckered, adopting a non-planar conformation to alleviate ring strain. The degree of puckering and the preferred orientation of the substituents are influenced by steric and electronic factors, which can be precisely quantified from the crystallographic data.

Below are representative, though not specific to the parent compound, crystallographic data tables for illustrative purposes, based on the types of data presented in studies of related azetidine derivatives.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Representative this compound Derivative

| Parameter | Value |

| Empirical formula | C₁₉H₂₈FNO₃Si |

| Formula weight | 365.51 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 90°c = 16.789(7) Å, γ = 90° |

| Volume | 2118.9(15) ų |

| Z | 4 |

| Density (calculated) | 1.146 Mg/m³ |

| Absorption coefficient | 1.258 mm⁻¹ |

| F(000) | 784 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 4.57 to 67.99° |

| Index ranges | -12<=h<=12, -14<=k<=14, -20<=l<=20 |

| Reflections collected | 21456 |

| Independent reflections | 3824 [R(int) = 0.045] |

| Completeness to theta = 67.99° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3824 / 0 / 235 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.089 |

| R indices (all data) | R1 = 0.038, wR2 = 0.092 |

| Absolute structure parameter | 0.02(4) |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Table 2: Illustrative Selected Bond Lengths and Angles for a Representative this compound Derivative

| Bond/Angle | Length (Å) / Angle (°) |

| C2-N1 | 1.485(3) |

| C2-C3 | 1.542(4) |

| C3-C4 | 1.551(4) |

| C4-N1 | 1.479(3) |

| C2-C(Aryl) | 1.512(3) |

| N1-C2-C3 | 87.5(2) |

| C2-C3-C4 | 86.9(2) |

| C3-C4-N1 | 87.2(2) |

| C4-N1-C2 | 98.4(2) |

| N1-C2-C(Aryl) | 115.8(2) |

These tables showcase the precision of X-ray crystallography in defining the molecular geometry. The absolute structure parameter, being close to zero, would definitively confirm the (S) configuration at the C2 stereocenter. The bond angles within the azetidine ring illustrate its puckered nature, deviating significantly from the 90° angles of a planar cyclobutane.

Computational Chemistry and Theoretical Investigations of S 2 4 Fluorophenyl Azetidine

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational study of organic molecules, enabling accurate predictions of various molecular properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in (S)-2-(4-fluorophenyl)azetidine, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy, often showing good correlation with experimental data from techniques like X-ray crystallography. dntb.gov.ua For instance, a comparison between observed and DFT-calculated structural parameters often reveals a strong agreement, validating the computational model. dntb.gov.ua

Conformational Analysis of Azetidine (B1206935) Scaffolds

The four-membered azetidine ring is not planar and can adopt puckered conformations. nih.gov Computational studies are crucial for understanding the conformational preferences of the azetidine ring in molecules like this compound. These studies can determine the relative energies of different puckered states and the barriers to interconversion between them. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. dntb.gov.ua This includes the prediction of vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dntb.gov.uaresearchgate.netals-journal.comnih.gov

Theoretical vibrational spectra are typically calculated from the optimized geometry, and the computed frequencies often show a good correlation with experimental data after applying a scaling factor to account for anharmonicity. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. als-journal.com The predicted chemical shifts for this compound can be compared with experimentally obtained spectra to aid in structural elucidation and assignment of resonances. researchgate.netnrel.gov

Table 1: Predicted Spectroscopic Data for a Model Azetidine Derivative

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹³C NMR Chemical Shift (C2) | Value | Value |

| ¹³C NMR Chemical Shift (C3) | Value | Value |

| ¹³C NMR Chemical Shift (C4) | Value | Value |

| ¹H NMR Chemical Shift (H2) | Value | Value |

| IR Stretching Frequency (C-N) | Value (cm⁻¹) | Value (cm⁻¹) |

| IR Stretching Frequency (C-F) | Value (cm⁻¹) | Value (cm⁻¹) |

| Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods. |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of azetidines.

Transition State Analysis in Azetidine Forming Reactions

The formation of the strained four-membered azetidine ring often involves overcoming a significant activation energy barrier. mit.edu Computational methods can be used to locate and characterize the transition state structures for these reactions. nih.govfrontiersin.org The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of bond formation.

For instance, in the intramolecular cyclization to form an azetidine ring, DFT calculations can model the approach of the nitrogen nucleophile to the carbon electrophile, identifying the geometry and energy of the transition state. nih.govfrontiersin.org This analysis helps in understanding the factors that influence the reaction rate and can guide the optimization of reaction conditions. nih.govfrontiersin.org

Regioselectivity and Stereoselectivity Predictions

Many synthetic routes to substituted azetidines can potentially yield multiple isomers. Computational modeling can be employed to predict the regioselectivity and stereoselectivity of these reactions. acs.orgsemanticscholar.orgresearchgate.net By calculating the activation energies for the formation of different possible products, chemists can predict which isomer will be favored under kinetic control. acs.orgsemanticscholar.orgresearchgate.net

For example, in the ring-opening of an epoxide by an amine to form an amino alcohol, which then cyclizes to an azetidine, there can be two possible sites for the initial nucleophilic attack. DFT calculations can determine the energy barriers for both pathways, thus predicting the regioselectivity of the ring-opening and the subsequent cyclization. nih.govfrontiersin.org Similarly, the stereochemical outcome of a reaction, such as the formation of a cis or trans disubstituted azetidine, can be rationalized by comparing the energies of the respective transition states. acs.orgsemanticscholar.orgresearchgate.net These predictions are invaluable for designing synthetic strategies that lead to the desired isomer of this compound with high selectivity. acs.orgsemanticscholar.orgresearchgate.net

Table 2: Computationally Predicted Reaction Outcomes for Azetidine Synthesis

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Experimental Observation |

| Formation of 4-membered ring (Azetidine) | Value | Azetidine derivative | Consistent |

| Formation of 5-membered ring (Pyrrolidine) | Value | Pyrrolidine (B122466) derivative | Inconsistent |

| Formation of cis-diastereomer | Value | cis-isomer | Consistent |

| Formation of trans-diastereomer | Value | trans-isomer | Inconsistent |

| Note: This table illustrates how computational data can be used to predict the outcome of a reaction. The specific values would depend on the particular reaction being studied. |

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that seek to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. chemrxiv.orgnih.gov These models are built on the principle that variations in the structural or physicochemical properties of molecules within a series will systematically influence their reaction rates or equilibrium constants. The goal is to develop a mathematical equation that can predict the reactivity of new, unsynthesized compounds based solely on their calculated structural descriptors. chemrxiv.org

While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its reactivity in the context of related 2-arylazetidines. A typical QSRR workflow involves several key steps: compiling a dataset of molecules with known reactivity, calculating a wide range of molecular descriptors for each, selecting the most relevant descriptors, building a statistical model, and validating its predictive power. nih.gov

For a series of substituted 2-phenylazetidines, including the 4-fluoro derivative, relevant molecular descriptors would fall into several categories:

Electronic Descriptors: These quantify the electron distribution in the molecule. Examples include the partial atomic charge on the nitrogen atom, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Hammett parameter (σ) of the substituent on the phenyl ring. These are crucial for reactions involving nucleophilic or electrophilic attack.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples that can account for how the bulk of the substituent may hinder the approach to a reaction center.

A hypothetical QSRR model for the N-alkylation of various substituted 2-phenylazetidines might reveal that the reaction rate is positively correlated with the calculated basicity of the azetidine nitrogen and negatively correlated with the steric bulk of the substituent on the phenyl ring. Computational models can predict which compounds will react to form azetidines and which will not, moving beyond simple trial-and-error in the lab. mit.edu

Interactive Table 1: Hypothetical QSRR Data for Reactivity of Substituted 2-Phenylazetidines

This table illustrates the type of data that would be generated in a QSRR study. The reactivity data (log(k_rel)) is hypothetical for illustrative purposes.

| Substituent (X) | Hammett Constant (σ_p) | Calculated N Charge (qN) | Steric Parameter (Es) | Predicted log(k_rel) |

| -H | 0.00 | -0.350 | 0.00 | 1.00 |

| -F | 0.06 | -0.345 | -0.46 | 0.95 |

| -Cl | 0.23 | -0.342 | -0.97 | 0.88 |

| -CH₃ | -0.17 | -0.358 | -1.24 | 1.15 |

| -NO₂ | 0.78 | -0.320 | -2.52 | 0.65 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a conformationally flexible molecule like this compound, MD simulations provide critical insights into its dynamic behavior, preferred shapes (conformations), and the energy landscape that governs transitions between them. mdpi.com This is particularly relevant as the molecule's three-dimensional shape can significantly influence its interaction with biological targets or its role as a synthetic intermediate.

The conformational flexibility of this compound arises from two main sources:

Ring Puckering: The four-membered azetidine ring is not planar. It adopts a puckered or bent conformation to relieve some of its inherent ring strain. MD simulations can explore the dynamics of this puckering, calculating the energy barrier between different puckered states.

Aryl Group Rotation: The 4-fluorophenyl group attached to the C2 position of the azetidine ring can rotate around the C-C single bond. The simulation can identify the preferred rotational angles (dihedrals) and the energy penalties for deviating from them.

In a typical MD simulation, the molecule is placed in a simulated solvent box, and the forces on each atom are calculated using a force field. mdpi.com Newton's equations of motion are then solved iteratively to track the trajectory of every atom over a set period, often nanoseconds to microseconds. mdpi.com Analysis of these trajectories can reveal the root mean square deviation (RMSD) to assess structural stability and the root mean square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Studies on related 2-phenylazetidines have used techniques like NMR spectroscopy to determine the puckering angle of the azetidine ring. adelaide.edu.au MD simulations complement such experimental data by providing a dynamic picture of these conformational states.

Interactive Table 2: Key Conformational Parameters for MD Simulation of this compound

This table outlines the key geometric parameters that would be monitored during an MD simulation to characterize the molecule's conformational landscape.

| Parameter | Description | Atom Definition (Example) | Typical Value Range |

| Puckering Angle (φ) | Quantifies the deviation of the azetidine ring from planarity. | Angle between the C2-N-C4 and C2-C3-C4 planes. | 20° - 40° |

| Dihedral Angle (τ) | Describes the rotation of the phenyl group relative to the azetidine ring. | Dihedral angle defined by N-C2-C(Aryl)-C(Aryl). | -180° to +180° |

| N-Inversion Barrier | The energy required for the nitrogen atom to invert its stereochemistry. | Monitored by the position of the N-substituent relative to the ring plane. | Varies; influenced by N-substituents. |

Theoretical Basis of Ring Strain and its Chemical Implications

The azetidine ring, being a four-membered heterocycle, possesses significant ring strain, which is a primary determinant of its chemical reactivity. researchgate.net This strain energy, calculated to be approximately 25-26 kcal/mol, is a consequence of the deviation of its bond angles from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries, as well as torsional strain from eclipsing interactions between adjacent atoms. researchgate.netsrce.hr This value is substantially higher than that of larger rings like pyrrolidine (~6 kcal/mol) and piperidine (B6355638) (~0 kcal/mol) but comparable to aziridine (B145994) (~27 kcal/mol). researchgate.net

The chemical implications of this stored energy are profound:

Enhanced Reactivity: The high ring strain makes the azetidine ring susceptible to ring-opening reactions. nih.gov Under appropriate conditions (e.g., acid-mediation or reaction with nucleophiles), the strain can be relieved by cleaving one of the ring's C-N or C-C bonds. This reactivity is a key feature exploited in synthetic chemistry, where azetidines serve as precursors to more complex acyclic amines.

Altered Basicity: Ring strain influences the hybridization of the nitrogen lone pair. In less strained amines, the lone pair has more p-character, making it more available for protonation. In azetidine, the external orbitals have increased s-character, which lowers the energy of the lone pair and reduces its basicity compared to acyclic secondary amines or larger rings like pyrrolidine. srce.hr However, the basicity of azetidine is still greater than that of the more highly strained aziridine. srce.hr

Geometric Constraints: The rigid, strained framework imposes specific geometric constraints on substituents attached to the ring. This can be advantageous in medicinal chemistry, where the rigid scaffold can lock a molecule into a specific conformation required for binding to a biological target, potentially improving ligand efficiency. nih.gov Theoretical studies show that covalent bond strength and intramolecular hydrogen bonding are determining factors for the stability of substituted azetidine isomers. icm.edu.pl The balance between ring strain and stereoelectronic effects ultimately governs the thermodynamics and kinetics of reactions involving the azetidine core. acs.org

Interactive Table 3: Comparison of Ring Strain and Basicity in Nitrogen Heterocycles

This table provides a comparative look at how ring size and strain energy correlate with the gas-phase basicity of common saturated nitrogen heterocycles. srce.hr

| Compound | Ring Size | Ring Strain (kcal/mol) | Gas-Phase Basicity (kcal/mol) |

| Aziridine | 3 | ~27 | 208.9 |

| Azetidine | 4 | ~26 | 215.8 |

| Pyrrolidine | 5 | ~6 | 219.2 |

| Piperidine | 6 | ~0 | 221.0 |

| Dimethylamine (Acyclic) | - | 0 | 215.7 |

Synthetic Utility and Derivatization of the S 2 4 Fluorophenyl Azetidine Scaffold

(S)-2-(4-Fluorophenyl)azetidine as a Chiral Building Block

The enantiopure nature of this compound makes it an ideal foundation for constructing chiral molecules. Its utility spans from creating simple functionalized derivatives to being integrated into complex polycyclic systems. uni-muenchen.dersc.org

Synthesis of Functionalized Chiral Azetidine (B1206935) Derivatives

The synthesis of functionalized azetidine molecules is crucial for the advancement of organic chemistry, as these frameworks are key motifs in many natural products and pharmaceuticals. uni-muenchen.de The secondary amine of the this compound scaffold is a prime site for introducing chemical diversity. Functionalization can be readily achieved through various methods, including N-acylation and N-alkylation, to produce a wide range of chiral derivatives.

Recent advancements have focused on stereoselective functionalization. uni-muenchen.de For instance, α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile allows for the synthesis of highly substituted azetidines. uni-muenchen.de Another powerful method involves the strain-release arylation of azabicyclobutanes, which can be generated in situ, to form 3-arylated azetidines that can be further functionalized. uni-muenchen.de

Below is a table summarizing methods for the functionalization of the azetidine core.

| Functionalization Method | Reagents/Conditions | Product Type | Ref. |

| α-Lithiation/Electrophilic Trapping | 1. s-BuLi, TMEDA, -78 °C2. Electrophile (e.g., ketones) | α-Substituted 3-arylated azetidines | uni-muenchen.de |

| Strain-Release Arylation | Grignard Reagents, Fe(acac)₃ | 3-Aryl azetidines | uni-muenchen.de |

| Intramolecular Aminolysis | La(OTf)₃ catalyst on cis-3,4-epoxy amines | 3-Hydroxyazetidines | frontiersin.org |

| Intramolecular C(sp³)–H Amination | Pd(OAc)₂, AgOAc | Functionalized azetidines | rsc.org |

| [2+2] Photocycloaddition | Ir(III) photocatalyst, alkenes | Densely functionalized azetidines | rsc.org |

Incorporation into Complex Heterocyclic Systems

The this compound scaffold serves as a valuable component for building more intricate heterocyclic structures, such as bicyclic and spirocyclic systems. rsc.orgacs.org A key strategy involves leveraging the nucleophilicity of the azetidine nitrogen to react with molecules containing multiple electrophilic sites.

One prominent example is the synthesis of a bicyclic azetidine with demonstrated in vivo antimalarial activity. acs.org The synthesis utilized a stereospecific C(sp³)–H arylation to construct the key cis-substituted azetidine precursor, which was then elaborated into the final complex bicyclic structure. acs.org Another approach involves the titanium(IV)-mediated coupling of oxime ethers with Grignard reagents, which follows a Kulinkovich-type pathway to produce spirocyclic NH-azetidines. rsc.org Furthermore, the azetidine ring can be a component of larger bioactive molecules, where it is linked to other heterocyclic systems such as oxadiazoles. chemenu.com

Applications in the Synthesis of Amino Acid Analogues and Peptidomimetics

Azetidine carboxylic acids are recognized as important scaffolds for creating biologically active compounds and peptides. mdpi.comresearchgate.net The azetidine ring acts as a conformationally restricted analogue of natural amino acids, a property that is highly valuable in the design of peptidomimetics. researchgate.netsigmaaldrich.com These unnatural amino acids are used as building blocks and conformational constraints to develop new therapeutic drugs with enhanced stability and potency. sigmaaldrich.com

Specifically, this compound can be viewed as a constrained analogue of phenylalanine. Its incorporation into a peptide chain can enforce specific secondary structures and improve resistance to proteolytic degradation. nih.gov The synthesis of these peptidomimetics can be achieved through methods like the self-condensation of lithiated N-Boc-2-arylazetidines, which provides access to azetidine-based peptidomimetic structures. rsc.org The resulting molecules often have improved pharmacokinetic properties compared to their natural peptide counterparts. nih.gov

Use as Chiral Catalytic Templates and Ligands

The rigid, chiral structure of azetidine derivatives makes them excellent candidates for use as chiral ligands in asymmetric catalysis. rsc.orgchemenu.com The nitrogen atom can coordinate with a metal center, while the stereocenter directs the stereochemical outcome of the reaction, enabling high enantioselectivity.

While the use of this compound itself as a ligand is not extensively documented in the provided sources, the broader class of chiral azetidines serves this purpose effectively. chemenu.com For example, chiral sabox ligands are used with copper(I) catalysts for the highly enantioselective synthesis of 2-azetine-carboxylates, which are precursors to chiral tetrasubstituted azetidines. nih.gov The principle relies on the azetidine framework creating a well-defined chiral pocket around the metal, which is a key strategy in the design of asymmetric catalysts. rsc.org

Diversification through Post-Cyclization Functionalization

Late-stage functionalization of the pre-formed azetidine ring is a powerful strategy for rapidly generating a diverse library of analogues. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies.

C(sp³)–H Functionalization

Direct functionalization of carbon-hydrogen bonds on the azetidine ring represents a highly efficient and modern approach to diversification. rsc.orgacs.org This method avoids the need for pre-functionalized starting materials and allows for the installation of substituents at positions that are otherwise difficult to access.

A notable application is the stereospecific, palladium-catalyzed C(sp³)–H arylation at the C3 position of an N-protected azetidine-2-carboxylic acid derivative. acs.org Using an 8-aminoquinoline (B160924) directing group, this reaction proceeds with high diastereoselectivity and tolerates a wide range of aryl iodides, including those with electron-donating, electron-withdrawing, and heterocyclic groups. acs.org This method proved instrumental in an efficient synthesis of a bicyclic azetidine with potent antimalarial activity. acs.org

The table below details the scope of the C(sp³)–H arylation reaction with various aryl iodides. acs.org

| Aryl Iodide | Product | Yield (%) | Ref. |

| 4-Iodoanisole | 8a | 81 | acs.org |

| 4-Iodotoluene | 8b | 84 | acs.org |

| 1-Iodo-4-(trifluoromethoxy)benzene | 8d | 82 | acs.org |

| 1-Fluoro-4-iodobenzene | 8f | 79 | acs.org |

| 1-Bromo-4-iodobenzene | 8h | 86 | acs.org |

| 3-Iodobenzonitrile | 8l | 80 | acs.org |

| 4-Iodobiphenyl | 8p | 90 | acs.org |

| 2-Iodonaphthalene | 8q | 91 | acs.org |

| 2-Iodothiophene | 8s | 80 | acs.org |

This C–H functionalization strategy highlights the synthetic versatility of the azetidine scaffold, enabling the creation of complex and diverse molecular architectures from a common intermediate. acs.org

Chemoselective Displacement Reactions

The this compound scaffold possesses distinct reactive sites that can be targeted for derivatization through chemoselective displacement reactions. The azetidine nitrogen, particularly when activated, serves as a primary site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This selectivity is crucial for building molecular complexity while preserving the core azetidine structure.

The nitrogen atom of the azetidine ring can be readily functionalized under various conditions, often following protection with a suitable group like tert-butyloxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group. The use of an appropriate protecting group is key to enabling chemoselective N-functionalization. For instance, the Cbz group can be orthogonally removed in the presence of other acid-labile or base-labile protecting groups, allowing for specific modification of the azetidine nitrogen. ljmu.ac.uk This strategy enables late-stage diversification of complex molecules containing the azetidine motif. ljmu.ac.uk

Research has demonstrated that the N-functionalization of azetidine-containing macrocycles can be achieved with various electrophiles following the selective deprotection of the azetidine nitrogen. ljmu.ac.uk This highlights the utility of the azetidine nitrogen as a handle for introducing chemical diversity. Common displacement reactions involve N-alkylation, N-acylation, and N-arylation, providing access to a broad spectrum of derivatives.

The table below illustrates representative chemoselective displacement reactions on an N-protected 2-arylazetidine scaffold, showcasing the versatility of the azetidine nitrogen in forming new carbon-nitrogen bonds. While not exclusively performed on this compound, these examples are representative of the types of transformations possible on this scaffold.

Table 1: Representative Chemoselective N-Functionalization of a 2-Arylazetidine Scaffold This table presents a conceptual summary of typical chemoselective displacement reactions based on established methodologies for N-functionalization of azetidines.

| Entry | Electrophile | Reagent/Conditions | Product |

| 1 | Alkyl Halide (e.g., Benzyl (B1604629) bromide) | NaH, DMF | N-Alkylated Azetidine |

| 2 | Acyl Chloride (e.g., Acetyl chloride) | Et3N, CH2Cl2 | N-Acylated Azetidine |

| 3 | Aryl Halide (e.g., 4-Nitrofluorobenzene) | K2CO3, DMSO | N-Arylated Azetidine |

| 4 | Isocyanate (e.g., Phenyl isocyanate) | CH2Cl2, rt | N-Carbamoyl Azetidine |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The synthetic utility of the this compound scaffold is significantly enhanced by its participation in transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and recent studies have explored the reactivity of 2-arylazetidines in such transformations. researchgate.net

A notable application is the palladium-catalyzed regioselective and enantiospecific ring-opening Suzuki-Miyaura arylative cross-coupling of N-tosyl-2-arylazetidines with arylboronic acids. researchgate.net This reaction proceeds via the cleavage of the C(sp³)–N bond of the azetidine ring, leading to the formation of enantioenriched 3,3-diarylpropylamines. The reaction demonstrates excellent regioselectivity, with the incoming aryl group from the boronic acid adding to the benzylic carbon of the former azetidine ring. researchgate.net

The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, with a phosphine (B1218219) ligand, and requires a base like Cs₂CO₃. The choice of solvent, often a mixture of toluene (B28343) and water, is also critical for the reaction's success. researchgate.net A key aspect of this transformation is its stereospecificity, where the chirality of the starting 2-arylazetidine is transferred to the product.

The scope of the reaction with respect to the arylboronic acid is broad, tolerating a variety of electronically and sterically diverse substituents. This allows for the synthesis of a wide range of 3,3-diarylpropylamines from a common 2-arylazetidine precursor. researchgate.net

The table below summarizes the results of a palladium-catalyzed ring-opening Suzuki-Miyaura coupling of a model N-tosyl-2-arylazetidine with various arylboronic acids, illustrating the scope and efficiency of this methodology.

Table 2: Palladium-Catalyzed Ring-Opening Suzuki-Miyaura Coupling of N-Tosyl-2-arylazetidine with Arylboronic Acids Data sourced from Takeda et al. researchgate.net The study utilized N-tosyl-2-phenylazetidine as the substrate. The yields are for the isolated 3,3-diarylpropylamine products.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-Tosyl-3,3-diphenylpropylamine | 92 |

| 2 | 4-Methylphenylboronic acid | N-Tosyl-3-phenyl-3-(4-tolyl)propylamine | 95 |

| 3 | 4-Methoxyphenylboronic acid | N-Tosyl-3-(4-methoxyphenyl)-3-phenylpropylamine | 94 |

| 4 | 4-Chlorophenylboronic acid | N-Tosyl-3-(4-chlorophenyl)-3-phenylpropylamine | 85 |

| 5 | 3-Methoxyphenylboronic acid | N-Tosyl-3-(3-methoxyphenyl)-3-phenylpropylamine | 93 |

| 6 | 2-Methylphenylboronic acid | N-Tosyl-3-phenyl-3-(o-tolyl)propylamine | 76 |

Future Directions in S 2 4 Fluorophenyl Azetidine Research

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of (S)-2-(4-Fluorophenyl)azetidine is paramount for its broader application. Future research will likely focus on developing more atom-economical, scalable, and versatile synthetic routes.

One promising direction is the refinement of intramolecular cyclization strategies . While methods involving the cyclization of γ-amino alcohols and the aminolysis of epoxy amines have been reported for azetidine (B1206935) synthesis, optimizing these for substrates bearing a 4-fluorophenyl group is crucial. nih.govacs.org Research into novel catalytic systems, such as those employing earth-abundant metals, could lead to more sustainable and cost-effective processes. For instance, the use of a Lanthanum triflate (La(OTf)₃) catalyst has been shown to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govfrontiersin.org The adaptation of such methods for the synthesis of 2-arylazetidines like this compound presents a viable research avenue.

Another area of intense focus will be the development of novel [2+2] cycloaddition reactions . The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful tool for constructing the azetidine core. researchgate.netresearchgate.net Future work could explore the use of visible-light photocatalysis to overcome challenges associated with imine isomerization and expand the substrate scope to include precursors for this compound. researchgate.netrsc.org The development of chiral catalysts or auxiliaries for these cycloadditions will be critical to achieving high enantioselectivity.

Furthermore, the strain-release-driven synthesis from highly strained precursors like azabicyclo[1.1.0]butanes offers a unique approach to functionalized azetidines. uni-muenchen.debris.ac.uk Investigating the reaction of these intermediates with 4-fluorophenyl organometallic reagents could provide a direct and modular route to the target compound and its derivatives.

| Synthetic Strategy | Key Features | Potential for this compound |

| Catalytic Intramolecular Cyclization | Use of Lewis acid catalysts (e.g., La(OTf)₃) to promote ring formation from acyclic precursors like epoxy amines. nih.govfrontiersin.org | Development of enantioselective variants for the direct synthesis of the (S)-enantiomer. |

| [2+2] Photocycloaddition | Visible-light mediated aza-Paternò-Büchi reaction for the direct formation of the azetidine ring. researchgate.netresearchgate.netrsc.org | Design of chiral photosensitizers or catalysts to control the stereochemistry at the C2 position. |

| Strain-Release Synthesis | Utilization of strained intermediates like azabicyclo[1.1.0]butanes for the construction of the azetidine core. uni-muenchen.debris.ac.uk | Modular approach allowing for the introduction of the 4-fluorophenyl group via organometallic reagents. |

Exploration of Underutilized Reactivity Modes

The inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) endows it with unique reactivity that can be harnessed for further functionalization. rsc.orgresearchgate.net While some reactions of azetidines are well-established, there remains significant potential to explore underutilized reactivity modes for this compound.

A key area for future investigation is the regio- and stereoselective functionalization of the azetidine ring . This includes direct C-H functionalization at the C3 and C4 positions, which would provide a powerful tool for introducing additional substituents and complexity. rsc.org The development of directing groups or specific catalysts that can control the site of functionalization in the presence of the 2-(4-fluorophenyl) group will be a significant challenge and a rewarding area of research.

The ring-opening reactions of azetidines, driven by the release of ring strain, represent another underexplored avenue. rsc.org While the ring is more stable than that of aziridines, it can be opened under appropriate conditions with various nucleophiles. rsc.orgresearchgate.net Investigating the regioselective ring-opening of this compound could lead to the synthesis of novel chiral γ-amino alcohols and amines, which are valuable building blocks in their own right. The influence of the 4-fluorophenyl group on the regioselectivity of this process would be a particularly interesting aspect to study.

Furthermore, the exploration of metal-mediated reactions at the azetidine ring is a promising frontier. rsc.org The formation of metallated azetidines can pave the way for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. rsc.org Understanding how the electronic properties of the 4-fluorophenyl substituent influence the formation and reactivity of these organometallic intermediates will be crucial for expanding their synthetic utility.

Advancements in Computational Predictions for Azetidine Chemistry

Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. The ability to model and predict the outcomes of chemical reactions can significantly accelerate the discovery of new synthetic methods and the understanding of reactivity. mit.edupatsnap.com

A major focus will be on the use of computational models to predict the feasibility and selectivity of novel synthetic reactions . For instance, by calculating the frontier orbital energies of reactants, it is possible to prescreen potential substrates for cycloaddition reactions and predict which pairs are likely to form azetidines with high yield. mit.edu This approach can save considerable time and resources compared to traditional trial-and-error experimentation. mit.edu

Computational methods can also be employed to elucidate the mechanisms of known and novel reactions involving this compound. acs.org Density Functional Theory (DFT) calculations, for example, can provide insights into the transition state geometries and activation energies of different reaction pathways, helping to explain observed regio- and stereoselectivities. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Moreover, computational tools can be used to predict the physicochemical and pharmacological properties of this compound and its derivatives. researchgate.net This includes properties such as solubility, lipophilicity, and binding affinity to biological targets. Such in silico screening can help to prioritize compounds for synthesis and biological evaluation, streamlining the drug discovery process.

| Computational Application | Research Focus | Impact on this compound Research |

| Reaction Prediction | Using models to prescreen substrates and predict reaction outcomes for novel synthetic routes. mit.edu | Accelerating the discovery of efficient syntheses by reducing empirical screening. |

| Mechanistic Elucidation | Employing DFT and other methods to understand reaction pathways and selectivities. acs.org | Enabling the rational design of catalysts and optimization of reaction conditions. |

| Property Prediction | In silico screening of physicochemical and pharmacological properties of derivatives. researchgate.net | Prioritizing the synthesis of compounds with desired drug-like characteristics. |

Expanding the Scope of Synthetic Applications

Given the prevalence of azetidine-containing molecules in pharmaceuticals, a primary future direction for this compound research is to expand its application as a key building block in medicinal chemistry. bris.ac.ukresearchgate.net The presence of the fluorophenyl group makes it an attractive scaffold for developing novel therapeutic agents, as fluorine substitution can enhance metabolic stability and binding affinity.

Future work will likely involve the incorporation of the this compound motif into a wide range of biologically active molecules. This could include its use as a non-natural amino acid in peptidomimetics to create more stable and potent peptide-based drugs. researchgate.net The rigid azetidine ring can serve as a conformational constraint, locking the peptide backbone into a bioactive conformation.

Another promising area is the use of this compound as a scaffold for the development of novel inhibitors of enzymes or protein-protein interactions . The specific stereochemistry and substitution pattern of the molecule can be exploited to achieve high-affinity and selective binding to target proteins.

Beyond medicinal chemistry, the unique properties of this compound could also be leveraged in materials science . For example, its incorporation into polymers could lead to materials with novel thermal or optical properties. The polar nature of the azetidine ring and the electronic characteristics of the fluorophenyl group could be tuned to create materials with specific functionalities.

Q & A

Q. How do steric and electronic effects of substituents on the azetidine ring modulate the compound’s reactivity in further derivatization?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF3) increase ring strain and electrophilicity, favoring nucleophilic ring-opening. Steric hindrance from bulky substituents (e.g., 3,3-difluoro) slows reactions at the azetidine nitrogen. Computational modeling (DFT) predicts regioselectivity in SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.